(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile
Description
Properties
CAS No. |
478081-39-9 |
|---|---|
Molecular Formula |
C15H10ClFN2O |
Molecular Weight |
288.70 g/mol |
IUPAC Name |
3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C15H10ClFN2O/c16-13-6-5-12(9-14(13)17)20-11-3-1-10(2-4-11)15(19)7-8-18/h1-7,9H,19H2 |
InChI Key |
MFOAXVLNWIGYFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=CC#N)N)OC2=CC(=C(C=C2)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)OC2=CC(=C(C=C2)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorophenol and 4-chlorobenzonitrile.
Formation of Intermediate: The first step involves the nucleophilic aromatic substitution reaction between 4-chloro-3-fluorophenol and 4-chlorobenzonitrile to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to a reaction with ammonia to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its structural similarity to known pharmacophores. Research indicates that derivatives of this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines by interfering with specific signaling pathways associated with cancer proliferation.
Agrochemical Development
Due to its bioactive properties, (2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile is also being investigated for use in agrochemicals:
- Herbicidal Properties : The compound's ability to disrupt plant growth mechanisms makes it a candidate for developing new herbicides that are effective against resistant weed species.
Material Science
The unique properties of this compound lend themselves to applications in material science:
- Polymer Chemistry : Its functional groups can be utilized in the synthesis of novel polymers with enhanced properties for use in coatings and composites.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound. The results indicated significant cytotoxic effects on breast cancer cell lines, suggesting that modifications to the core structure could enhance efficacy and selectivity.
Case Study 2: Herbicide Development
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited potent herbicidal activity against several common weed species, outperforming traditional herbicides in field trials.
Mechanism of Action
The mechanism of action of (2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Motifs and Substituent Effects
Key Observations :
- The 4-chloro-3-fluorophenoxy group introduces steric hindrance and dipole interactions absent in simpler halogenated phenyl derivatives .
Electronic and Optical Properties
HOMO-LUMO Gaps and Solvent Effects
DFT calculations on analogs (e.g., Compounds I–III) reveal:
- HOMO-LUMO gaps: Ranged from 2.8–3.2 eV in chloroform, influenced by donor strength and substituent positions .
- Solvent polarity: Polar solvents (e.g., methanol) stabilize charge-transfer states, red-shifting absorbance and fluorescence .
Comparison with Target Compound :
- The amino donor likely reduces the HOMO-LUMO gap further compared to diphenylamino or dimethylamino donors, enhancing intramolecular charge transfer (ICT).
- The chloro-fluorophenoxy group may introduce additional electron-withdrawing effects, modulating absorption/emission wavelengths .
Intermolecular Interactions and Crystal Packing
Key Observations :
- The target compound’s chloro and fluoro substituents may promote halogen bonding (C-Cl···N or C-F···π), absent in non-halogenated analogs .
- Bulky phenoxy groups could reduce π-π stacking efficiency compared to planar diphenylamino derivatives .
Biological Activity
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile, also known by its CAS number 478081-39-9, is a compound with potential biological significance. Its molecular formula is , and it has been studied for various biological activities, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Weight : 288.7 g/mol
- Boiling Point : Approximately 500.9 °C (predicted)
- Density : 1.326 g/cm³ (predicted)
- pKa : 2.35 (predicted)
The biological activity of this compound appears to be linked to its ability to interact with specific biological targets, potentially influencing pathways related to cancer and inflammation. The compound's structural features suggest that it may act as an inhibitor of certain enzymes or receptors involved in these pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies have suggested that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, which is a critical factor in various chronic diseases.
- Antimicrobial Properties : Some studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits cell proliferation in vitro | , |
| Anti-inflammatory | Reduces cytokine levels | , |
| Antimicrobial | Effective against certain pathogens | , |
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values ranged from 10 to 30 µM, indicating potent activity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of the PI3K/Akt signaling pathway.
Case Study: Anti-inflammatory Effects
Research published in a pharmacological journal showed that this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory disorders.
Q & A
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via UPLC. Nitrile hydrolysis to amides is pH-dependent .
- Arrhenius plot : Predicts shelf-life by extrapolating degradation rates at 40°C/75% RH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
